molecular formula C5H13N3S B2573320 (2-Dimethylamino-ethyl)-thiourea CAS No. 86114-63-8

(2-Dimethylamino-ethyl)-thiourea

Cat. No.: B2573320
CAS No.: 86114-63-8
M. Wt: 147.24
InChI Key: XRBASCIKRNFZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Dimethylamino-ethyl)-thiourea (CAS 17124-82-2) is a versatile organosulfur compound of significant interest in scientific research. Its molecular formula is C5H13N3S, and it is characterized by the presence of nitrogen and sulfur atoms within a thiourea functional group, which serve as key ligating centers . This structure makes it a valuable scaffold in various research fields. In medicinal and biological chemistry, thiourea derivatives are extensively investigated for their broad spectrum of potential biological activities. Research indicates that compounds in this class can exhibit antibacterial, antioxidant, and anticancer properties . The mechanism of action for these effects often involves the compound's ability to form hydrogen bonds with target substrates, such as enzymes or DNA, through its NH groups, and to coordinate with various metal centers via its sulfur and nitrogen atoms, which can inhibit key biological pathways . In the field of materials science, this compound serves as an effective corrosion inhibitor for metals like carbon steel in acidic environments . Its mechanism is attributed to the adsorption of the molecule onto the metal surface, forming a protective layer. The heteroatoms (Nitrogen and Sulfur) and polar functional groups in its structure facilitate strong chemisorption and physisorption, significantly reducing the corrosion rate . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3S/c1-8(2)4-3-7-5(6)9/h3-4H2,1-2H3,(H3,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBASCIKRNFZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86114-63-8
Record name [2-(dimethylamino)ethyl]thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Dimethylamino Ethyl Thiourea and Analogues

Direct Synthesis Strategies for N-Substituted Thioureas

The direct formation of the thiourea (B124793) backbone is a fundamental approach, with two primary methods being the most prevalent: the reaction of isothiocyanates with amines and approaches based on carbon disulfide.

Reaction of Isothiocyanates with Amines

A widely employed and versatile method for synthesizing N-substituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. nih.govnih.gov This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov The process is generally efficient and can be adapted to produce a wide array of substituted thioureas, including those with chiral properties. nih.govnih.gov

The reaction conditions can be modified to optimize yields and reaction times. For instance, mechanochemical methods, such as manual grinding or automated ball milling, have been successfully applied to the synthesis of N,N'-disubstituted thioureas, often resulting in quantitative yields in a short amount of time. nih.gov This click-type reaction is generally high-yielding, regardless of the electronic properties of the substituents on the amine or isothiocyanate. nih.gov

Reactant 1Reactant 2Product TypeReference
IsothiocyanateAmineN-Substituted Thiourea nih.govnih.gov
Aryl IsothiocyanateAromatic Primary AmineN,N'-Disubstituted Thiourea nih.gov

Carbon Disulfide-Based Approaches

One-pot syntheses starting from an amine, carbon disulfide, and an oxidant (such as hydrogen peroxide or air) in water have been developed, offering a facile and environmentally friendly route to both symmetrical and asymmetrical thioureas. researchgate.net This approach is lauded for its operational simplicity, mild reaction conditions, and high purity of the products. researchgate.net A variation of this involves a cascade reaction sequence in DMSO, which also provides a concise and versatile method for constructing unsymmetrical thioureas. rsc.org

Starting MaterialsKey FeaturesProductReference
Amine, Carbon Disulfide, OxidantOne-pot, aqueous mediumSymmetrical and Asymmetrical Thioureas researchgate.net
Amine, Carbon DisulfideCascade reaction in DMSOUnsymmetrical Thioureas rsc.org
Diamine, Carbon DisulfideAqueous alcoholAlkylene Thioureas orgsyn.org

Synthesis of Thiourea Derivatives Featuring Dimethylaminoethyl Moieties

The incorporation of the dimethylaminoethyl group onto a thiourea scaffold can be achieved through various synthetic routes, including multi-component reactions and the direct functionalization of a pre-existing thiourea structure.

Multi-component Reactions for Complex Thiourea Structures

Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step. nih.gov The Biginelli reaction, a classic MCR, and its variations can be utilized to synthesize dihydropyrimidinones and their thio-analogs (dihydropyrimidinethiones) by reacting an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.govresearchgate.netthieme-connect.de By employing a thiourea bearing a dimethylaminoethyl substituent, complex heterocyclic structures incorporating this moiety can be readily accessed. The use of various catalysts, including recyclable ionic liquids, can enhance the efficiency and sustainability of these reactions. thieme-connect.de

Functionalization of Thiourea Scaffolds with Aminoalkyl Chains

An alternative approach involves the introduction of the dimethylaminoethyl chain onto a pre-formed thiourea or a related precursor. This can be achieved by reacting a molecule containing a reactive site, such as an isothiocyanate, with N,N-dimethylethane-1,2-diamine. This method allows for the direct incorporation of the desired aminoalkyl chain.

Chiral Synthesis of Thiourea Analogues

The development of chiral thiourea derivatives is of significant interest due to their widespread application as organocatalysts in asymmetric synthesis. nih.govnih.govmdpi.com

The most common method for preparing chiral thioureas is the reaction of a chiral amine with an isothiocyanate. nih.gov This approach allows for the straightforward introduction of a stereocenter. Various chiral backbones, such as those derived from trans-1,2-diaminocyclohexane (DACH) and Cinchona alkaloids, have been incorporated into thiourea structures to create effective organocatalysts. nih.gov

Furthermore, chiral thioureas can be synthesized from other chiral starting materials. For example, chiral thioureas bearing an alkynyl moiety have been synthesized, which can then be further functionalized. mdpi.com The synthesis of axially chiral thioureas has also been achieved through methods like NHC-catalyzed desymmetrizative amidation of prochiral biaryl dialdehydes. rsc.org

Synthetic ApproachKey FeatureExample of Chiral MoietyReference
Chiral Amine + IsothiocyanateDirect introduction of chiralitytrans-1,2-diaminocyclohexane (DACH) nih.gov
NHC-Catalyzed DesymmetrizationCreation of axial chiralityBiaryl Dialdehydes rsc.org
Functionalization of Chiral PrecursorsBuilding upon existing chiralityThioureas with alkynyl groups mdpi.com

Advanced Characterization Techniques in Synthetic Studies

The definitive identification and structural confirmation of (2-Dimethylamino-ethyl)-thiourea and its analogues rely on a suite of advanced analytical methods. These techniques provide detailed insights into the molecular structure, functional groups, and three-dimensional arrangement of atoms, which are crucial for confirming the outcome of a synthesis and understanding the compound's properties.

Spectroscopic Analysis (NMR, FTIR, UV-Vis, MS)

Spectroscopic techniques are fundamental tools for the characterization of newly synthesized thiourea derivatives. Each method provides unique information about the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules. In the context of this compound and its analogues, both ¹H and ¹³C NMR provide key diagnostic signals.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For a typical this compound structure, characteristic signals would include those for the N-H protons of the thiourea group, the methylene (B1212753) (-CH₂-) protons of the ethyl chain, and the methyl (-CH₃) protons of the dimethylamino group. The chemical shifts (δ) of the N-H protons can be broad and vary in position depending on the solvent and concentration, often appearing downfield. The methylene protons adjacent to the nitrogen atoms will appear as distinct multiplets. mdpi.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The most diagnostic signal for thiourea derivatives is the thiocarbonyl carbon (C=S), which typically resonates at a significantly downfield chemical shift, often around 180 ppm. scispace.comorientjchem.org The carbons of the ethyl chain and the dimethylamino group will appear at more upfield positions.

Illustrative NMR Data for Thiourea Analogues The following table summarizes typical chemical shifts for functional groups found in thiourea derivatives, based on reported data for analogous structures.

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Reference
¹³CThiocarbonyl (C=S)~180.2 scispace.comorientjchem.org
¹³CAromatic Carbons110.7 - 160.9 scispace.comorientjchem.org
¹³CN-C H₂-CH₂-N~40-60 tubitak.gov.tr
¹³CN-CH₂-C H₂-N~40-60 tubitak.gov.tr
¹³CN-(C H₃)₂~45 tubitak.gov.tr
¹HThiourea (N-H )7.0 - 9.5 (often broad) nih.gov
¹HAromatic (H )6.8 - 7.4 scispace.com
¹HN-CH ₂-CH₂-N2.7 - 3.7 researchgate.netchemicalbook.com
¹HN-(CH ₃)₂2.2 - 2.3 researchgate.netchemicalbook.com

Note: Specific chemical shifts can vary based on the solvent, substitution pattern, and other structural features.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For thiourea derivatives, key vibrational bands confirm the presence of the core structure.

N-H Stretching: The N-H stretching vibrations of the thiourea moiety typically appear as sharp bands in the region of 3100-3400 cm⁻¹. orientjchem.org The exact position and shape can indicate the extent of hydrogen bonding.

C-N Stretching and N-H Bending: Vibrations associated with C-N stretching and N-H bending are found in the 1500-1600 cm⁻¹ region. mdpi.com

C=S Stretching: The characteristic thiocarbonyl (C=S) stretching vibration is a key indicator for the formation of a thiourea. This band is typically observed in the 1200-1400 cm⁻¹ range and can sometimes be coupled with other vibrations. mdpi.com

Typical FTIR Absorption Bands for Thiourea Analogues

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Reference
N-H Stretch -NH 3011 - 3335 orientjchem.org
C-H Stretch (Aliphatic) -CH₂, -CH₃ 2850 - 2960 mdpi.com
C=O Stretch (Acylthioureas) -C(=O)NH- ~1682 mdpi.com
N-H Bend / C-N Stretch -NH-C=S 1509 - 1561 mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiourea derivatives exhibit characteristic absorptions in the UV region. The spectra are influenced by the chromophoric C=S group and any aromatic substituents. In the case of this compound, the primary absorption would be due to the π → π* and n → π* transitions of the thiocarbonyl group. For example, in studies of thiourea complexes, absorbance spectra show distinct peaks that can shift upon coordination with metal ions. mdpi.com

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy. mdpi.com For this compound, the parent ion [M+H]⁺ would be expected, corresponding to its molecular weight plus the mass of a proton. For thiourea itself, the parent ion in positive ESI-MS is observed at m/z 77, with daughter ions at m/z 60 and 43. researchgate.net

Single Crystal X-ray Diffraction for Structural Elucidation

While spectroscopic methods propose a structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonds.

For thiourea derivatives, X-ray crystallography is crucial for:

Confirming Connectivity: It verifies the exact bonding arrangement predicted by synthesis.

Determining Conformation: It reveals the spatial orientation of the different parts of the molecule, such as the planarity of the thiourea moiety and the conformation of the ethyl chain.

Analyzing Intermolecular Interactions: It provides detailed insight into hydrogen bonding networks, which are a key feature of thiourea chemistry. mdpi.com In many thiourea structures, intermolecular N-H···S hydrogen bonds are observed, linking molecules into chains or more complex architectures. orientjchem.orgacs.org Intramolecular hydrogen bonds, for instance between an N-H proton and the nitrogen of the dimethylamino group, can also be identified. nih.gov

Illustrative Crystallographic Data for a Thiourea Analogue The following table presents example crystallographic data for 1-ethyl-3-(3-methoxyphenyl) thiourea, a related compound, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. scispace.comorientjchem.org

Parameter Value Reference
Crystal SystemMonoclinic scispace.comorientjchem.org
Space GroupP2₁/n scispace.comorientjchem.org
a (Å)11.0797(7) scispace.comorientjchem.org
b (Å)8.6081(6) scispace.comorientjchem.org
c (Å)11.9698(7) scispace.comorientjchem.org
β (°)104.543(2) scispace.comorientjchem.org
Volume (ų)1105.04(12) scispace.comorientjchem.org
Z (Molecules/unit cell)4 scispace.comorientjchem.org

Such data allows for the complete reconstruction of the crystal packing, providing a definitive understanding of the solid-state structure of the synthesized compound. mdpi.comresearchgate.net

Computational and Theoretical Investigations of 2 Dimethylamino Ethyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and electron distribution. These calculations provide a foundation for more complex modeling studies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. sciensage.inforsc.org For thiourea (B124793) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization), as well as to calculate various molecular properties. sciensage.inforsc.orgscichemj.orgresearchgate.net

Optimized geometric parameters, such as bond lengths and angles, can be calculated and compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For instance, studies on thiourea derivatives have shown good agreement between DFT-calculated and experimentally observed bond lengths. researchgate.net The electronic properties derived from DFT, including ionization potential, electron affinity, and electronegativity, are crucial for correlating the structure of these compounds with their observed activities. sciensage.infomdpi.com The method can also be used to justify experimental results from spectroscopic analyses like FT-IR and NMR. rsc.org For example, a comprehensive theoretical study on an amino benzoyl thiourea derivative used DFT to interpret spectral data and understand the influence of intramolecular hydrogen bonds. rsc.org

Table 1: Selected DFT-Calculated Parameters for Thiourea Derivatives

Compound/Derivative TypeComputational LevelKey FindingsReference
Thiourea derivatives with thiazole (B1198619) moietyB3LYP/6-31G(d,p)Optimized molecular geometry, bond lengths, and angles were investigated. Quantum chemical parameters showed a strong correlation with antifungal activity. sciensage.info
Amino benzoyl thiourea derivativeB3LYP/6-311++G(d,p)Calculations helped interpret FT-IR and NMR spectra, confirming the influence of intramolecular hydrogen bonds. rsc.org
Thioureas with anticancer activityB3LYP/6-31+G(d,p)Molecular descriptors for a QSAR study were obtained after geometry optimization at this level of theory. scichemj.org
1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thioureaB3LYP/6‐311G(d,p)Theoretical geometry was found to be in good agreement with X-ray structural parameters, confirming a non-planar structure. researchgate.net

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.netrsc.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

For thiourea derivatives, FMO analysis provides insights into their electronic properties and potential interactions. researchgate.netbohrium.com For example, in a study of an amino benzoyl thiourea derivative, the HOMO and LUMO analysis helped to understand intramolecular charge transfer. rsc.org The energy gap can be correlated with the biological activity of the compounds. researchgate.net The analysis of these orbitals is also instrumental in understanding charge transfer characteristics within the molecule, which can be visualized through 3-D plots. acs.org

Table 2: Frontier Molecular Orbital (FMO) Data for Representative Thiourea Derivatives

Compound/Derivative TypeComputational MethodHOMO-LUMO Gap (eV)SignificanceReference
1-(4-chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thioureaDFT/B3LYP/6-311G(d,p)3.5307The small energy gap indicates high chemical reactivity and charge transfer potential. researchgate.net
N-4-dinitrophenyl-N'-(6-chloronicotinoyl)thioureaDFT/B3LYP/6–311++G(d,p)5.19 (Theoretical) / 4.26 (Experimental)Provided insights into electronic properties relevant to reactivity and stability. researchgate.net
Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylateDFT4.6255The minimal energy gap suggests the molecule is highly reactive towards receptors. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable for studying how a molecule like (2-Dimethylamino-ethyl)-thiourea might interact with biological systems, such as proteins or enzymes, and for analyzing its dynamic behavior.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. singidunum.ac.rsnih.gov This method is widely used to understand the interactions between thiourea derivatives and their biological targets, providing insights into their mechanism of action. singidunum.ac.rsfip.org Various software programs like AutoDock, OpenEye, and Molecular Operating Environment (MOE) are employed for these studies. singidunum.ac.rsfip.orgresearchgate.net

Docking studies have revealed that thiourea derivatives can bind to the active sites of various enzymes through a network of interactions, including hydrogen bonds and hydrophobic interactions. singidunum.ac.rsnih.gov For example, studies on thiourea derivatives as potential anti-inflammatory agents showed that the insertion of a carboxyl group enhanced interaction strength through additional hydrogen bonds, while pi-rich heterocycles increased hydrophobic interactions. singidunum.ac.rs In another study, thiourea derivatives were docked into the active site of S. aureus DNA gyrase, with key interactions identified with specific amino acid residues. rsc.org These studies are crucial for structure-based drug design, helping to rationalize the observed biological activities and to design more potent inhibitors. nih.govresearchgate.net

Table 3: Examples of Molecular Docking Studies on Thiourea Derivatives

Thiourea DerivativeTarget ProteinKey Interacting ResiduesDocking SoftwareReference
Glucose-conjugated thioureas with a 1,3-thiazole ringS. aureus DNA gyrase (2XCS)Ala1118, Met1121, F:DC11, F:DG10Not Specified rsc.org
Naproxen-thiourea derivativesAKT2, mTOR, EGFR, VEGFR1Not specified in abstractAutoDock Vina, OEDocking researchgate.net
1-allyl-3-benzoylthiourea analogsDNA gyrase subunit B (1KZN)Not specified in abstractNot Specified nih.gov
Thiourea-iron (III) metal complexesNUDIX hydrolase type 5 (NUDT5)Not specified in abstractAutoDock nih.gov
Benzoylthiourea (BTU) and 1,3-dibenzoylthiourea (DBTU)PBP2a, FabH, Muramyl ligaseNot specified in abstractMOE program ver 2022.02 fip.org

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. rsc.orgrsc.org This technique is used to assess the stability of ligand-protein interactions predicted by molecular docking and to analyze the conformational changes that may occur. rsc.orgacs.org By simulating the movement of atoms and molecules, MD can confirm the stability of a ligand within a binding pocket. nih.gov

For thiourea derivatives, MD simulations have been used to evaluate the stability of their interactions with target proteins. rsc.orgacs.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of the protein structure, respectively. nih.gov For instance, MD simulations of glucose-conjugated thioureas bound to S. aureus DNA gyrase showed active and stable interactions with key amino acid residues. rsc.org Similarly, simulations performed on thiourea derivatives targeting SARS-CoV-2 spike protein helped to map the interacting residues and compare the binding energetics of active and inactive ligands. acs.org

Table 4: Molecular Dynamics (MD) Simulation Studies of Thiourea Derivatives

Compound/SystemPurpose of SimulationKey FindingsReference
Glucose-conjugated thiourea (ligand 4h) with S. aureus DNA gyraseAnalyze stability of ligand-enzyme interactions.Ligand 4h had active and stable interactions with residues Ala1083, Glu1088, Ala1118, Gly1117, and Met1121. rsc.org
Thiourea derivatives with SARS-CoV-2 spike proteinMap interacting residues and compare binding energetics.Simulations helped to understand the binding modes of the most active and inactive ligands. acs.org
Thiourea-iron (III) metal complexes with NUDT5Evaluate the stability of ligand-protein interactions.Compounds 2 and 6 showed the lowest RMSD and RMSF values, indicating stable interactions. nih.gov
Amino benzoyl thiourea derivative (APCB)Confirm interaction stability and conformational behavior.MD simulations were performed to complement experimental and DFT studies. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Thiourea Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govslideshare.net These models are valuable predictive tools in drug discovery, allowing for the estimation of the activity of new, unsynthesized compounds and reducing the need for extensive animal testing. farmaciajournal.comresearchgate.net

For thiourea derivatives, QSAR models have been developed for various biological activities, including anticancer and antiviral effects. scichemj.orgnih.govsciencepublishinggroup.com These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as lipophilicity (LogP), steric properties, and electronic parameters obtained from quantum chemical calculations. scichemj.org For example, a QSAR study on thiourea derivatives with anti-hepatitis C virus activity found that the activity was significantly correlated with hydrophobicity and certain structural features. nih.gov Another study on thioureas with anticancer activity identified lipophilicity, specific bond lengths, and a vibrational frequency as key descriptors for predicting activity. scichemj.org The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q² or r²cv). scichemj.orgnih.gov

Table 5: Summary of QSAR Studies on Thiourea Derivatives

Biological ActivityKey DescriptorsStatistical SignificanceKey Findings/PredictionsReference
Anti-Hepatitis C VirusHydrophobicity, indicator variables for steric effectsr = 0.926, r²cv = 0.83Activity depends on hydrophobic interactions and conformational flexibility; new, more active compounds were predicted. nih.gov
Anticancer (Liver)Lipophilicity (LogP), bond lengths (d(C=N2), d(N2-Cphen1)), vibration frequency (υ(C=O))R² = 0.906, F = 21.170The model was found to be acceptable, robust, and have good predictive power. Priority descriptors were identified. scichemj.org
General (Antibacterial potential)Lipophilicity (logP)logP values between 0.52 - 1.20The compounds have adequate lipophilicity, suggesting promising bioavailability without accumulation in fatty tissues. farmaciajournal.com

Compound Names Mentioned in This Article

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

There is no specific information available in the reviewed literature regarding the application of CoMFA or CoMSIA methodologies to this compound. These techniques typically require a dataset of structurally related compounds with corresponding biological activity data to build a predictive model. Such a focused study on a series including this compound has not been identified.

Correlation of Molecular Descriptors with Biological Efficacy

While general QSAR studies on thiourea derivatives have identified key molecular descriptors—such as lipophilicity (LogP), electronic parameters, and steric factors—that influence their biological efficacy, a specific analysis detailing the correlation of these descriptors for this compound is not present in the available scientific literature. Research on other thiourea derivatives has shown, for instance, that the nature and position of substituents significantly impact their activity, but these findings cannot be directly extrapolated to this compound without specific investigation.

Structure Activity Relationships in 2 Dimethylamino Ethyl Thiourea Analogues

Impact of Substituent Modifications on Biological Activity

Influence of Halogen and Methoxy (B1213986) Substituents

The introduction of halogen atoms and methoxy groups to the aromatic rings of thiourea (B124793) derivatives has been a key strategy in modulating their biological profiles. Studies have shown that the presence of these substituents can significantly impact the compound's activity, though the effects are often position-dependent. For instance, the introduction of halogen components has been shown to enhance the effectiveness of some thiourea compounds against various bacteria. researchgate.net

In the context of anticancer activity, the position of methoxy groups on the ring A of colchicine (B1669291) analogues, which share structural similarities with some complex thiourea derivatives, has been found to be critical. csic.es The removal of methoxy groups at different positions can weaken the binding affinity to target proteins. csic.es Specifically, the excision of a methoxy group at the 4-position of ring A has a more pronounced detrimental effect on binding than the removal of methoxy groups at positions 2 or 3. csic.es This suggests that specific methoxy groups may act as crucial anchoring points for interaction with biological targets. csic.es

Furthermore, in a series of thiazole-based thiourea analogues, compounds bearing a fluoro substitution on the phenyl ring of the thiourea moiety demonstrated excellent anticancer, antiglycation, and antioxidant potential. nih.govtandfonline.com The position of the fluoro group was also found to be important, with an ortho-fluoro substitution resulting in the most active compound in the series. tandfonline.com

Role of Bulky Groups and Electron Density

The steric and electronic properties of substituents play a pivotal role in the biological activity of thiourea analogues. The introduction of bulky groups can influence the molecule's ability to fit into the binding pocket of a target protein, while modifications to electron density can affect intermolecular interactions.

Research has indicated that increasing the lipophilicity of substituents by adding bulky groups can sometimes lead to a decrease in certain biological activities. mdpi.com For example, an increase in the lipophilicity of the substituent derived from isothiocyanate resulted in a decrease in antipromastigote activity in one study. mdpi.com This suggests that a balance between lipophilicity and hydrophilicity is crucial for optimal activity. mdpi.com

Electron density at different parts of the molecule, influenced by electron-donating or electron-withdrawing substituents, is also a key determinant of activity. The thiocarbonyl group (C=S) and the nitrogen atoms in the thiourea core are important for interactions with biological targets. nih.gov The electron-rich nature of the 3-chlorophenyl-N1 group in one derivative was found to be suitable for hydrogen bonding, leading to the formation of a dimer structure. nih.gov This highlights the importance of electron distribution in facilitating key intermolecular interactions.

Effects of Piperazine (B1678402) Ring Incorporation

The incorporation of a piperazine ring into the structure of thiourea analogues has emerged as a particularly effective strategy for enhancing biological activity. The piperazine moiety, a common heterocycle in pharmaceuticals, can improve physicochemical properties and provide additional points of interaction with biological targets. mdpi.commdpi.com

In the context of anticancer agents, the introduction of a piperazine moiety has been shown to significantly improve antitumor activity in derivatives of ursolic acid and oleanolic acid. nih.gov Furthermore, the combination of a piperazine ring with other modifications, such as the introduction of electron-withdrawing substituents on an attached benzene (B151609) ring, can further enhance antitumor activity. nih.gov

Elucidation of Key Structural Features for Enhanced Activity

Through extensive SAR studies, several key structural features have been identified as crucial for the enhanced biological activity of (2-Dimethylamino-ethyl)-thiourea analogues and related derivatives. These features often work in concert to optimize the compound's interaction with its biological target.

A fundamental requirement for activity is the thiourea core itself, with its sulfur and nitrogen atoms providing essential coordination sites for metal ions and hydrogen bonding interactions with target proteins. nih.gov The structural flexibility of the thiourea backbone allows for the synthesis of a wide array of derivatives with diverse functionalities. nih.gov

The nature of the substituents on both sides of the thiourea core is critical. As discussed, the presence of specific halogen and methoxy groups, as well as the incorporation of a piperazine ring, can significantly boost activity. researchgate.netmdpi.comnih.gov The lipophilicity and electronic properties of these substituents must be carefully balanced to achieve optimal target engagement and favorable pharmacokinetic properties. mdpi.commdpi.com For instance, while some lipophilicity is necessary for membrane permeability, excessive lipophilicity can be detrimental. mdpi.com

In Silico Approaches to Structure-Activity Relationship Analysis

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have become indispensable tools for understanding and predicting the biological activity of thiourea analogues. These computational approaches complement experimental studies by providing insights into the molecular-level interactions between the compounds and their biological targets.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to a protein. mdpi.comnih.gov This allows researchers to visualize how a thiourea derivative might interact with the active site of an enzyme, identifying key hydrogen bonds and other non-covalent interactions that contribute to binding. nih.gov For example, docking studies have been used to predict the antibacterial activity of thiourea derivatives by assessing their binding affinity to enzymes involved in bacterial cell wall biosynthesis. fip.org

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing a dataset of compounds with known activities, QSAR models can identify the physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) that are most important for activity. mdpi.com These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues. mdpi.comresearchgate.net

ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are another crucial in silico tool. mdpi.com These predictions help to assess the drug-likeness of a compound, identifying potential liabilities such as poor oral absorption or metabolic instability early in the drug discovery process. mdpi.com By integrating these various in silico approaches, researchers can more efficiently design and optimize this compound analogues with improved therapeutic potential.

Exploration of Non Clinical Biological Activities and Molecular Targets

Enzyme Inhibition Studies

The inhibitory potential of a chemical compound against specific enzymes is a cornerstone of pharmacological research, offering insights into its potential therapeutic applications. The following sections explore the documented inhibitory activities of (2-Dimethylamino-ethyl)-thiourea against a range of enzymes.

Prolyl oligopeptidase (POP) is a serine protease that has been identified as a therapeutic target for neurodegenerative and cognitive disorders due to its role in processing neuropeptides. While various thiourea (B124793) derivatives have been investigated as potential POP inhibitors, a review of the scientific literature reveals no specific studies evaluating the inhibitory activity of this compound against prolyl oligopeptidase.

Receptor tyrosine kinases (RTKs) are crucial cell surface receptors involved in signal transduction pathways that regulate cell growth, differentiation, and metabolism. Their dysregulation is often implicated in cancer, making them a key target for inhibitor drugs. Despite the broad investigation into tyrosine kinase inhibitors, there are no available research findings that specifically document the inhibitory effects of this compound on any tyrosine kinase receptors.

Sirtuin-1 (SIRT-1) is a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including stress resistance, metabolism, and aging. It is a significant target in research for metabolic and age-related diseases. While compounds containing a thiourea moiety have been explored as mechanism-based inhibitors for the sirtuin family of enzymes, specific inhibitory data, such as IC₅₀ values or kinetic analysis for this compound against SIRT-1, have not been reported in the scientific literature.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibitors of these enzymes are used in the treatment of Alzheimer's disease and other neurological conditions. There are currently no published studies that assess the inhibitory potential of this compound against either acetylcholine esterase or butyrylcholinesterase.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a significant virulence factor in infections caused by bacteria such as Helicobacter pylori. The search for potent urease inhibitors is an active area of pharmaceutical research. While thiourea and its derivatives are a well-known class of urease inhibitors, specific research detailing the urease inhibitory activity and mechanism of this compound is not available in the current body of scientific literature.

Tyrosinase is a copper-containing enzyme that plays a central role in the production of melanin. As such, tyrosinase inhibitors are of great interest for applications in the cosmetic industry for skin lightening and in medicine for treating hyperpigmentation disorders. Although various thiourea-containing compounds have been identified as tyrosinase inhibitors, there is no specific research data on the inhibitory effects of this compound against this enzyme.

Carbonic Anhydrase (CA) Isoenzyme Inhibition

Studies on structurally related compounds show potent inhibition against several CA isoforms. For instance, 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide is a potent inhibitor of isoforms CA IV, VII, IX, XII, and XIII, with inhibition constants (Kᵢ) ranging from 0.61 to 39 nM. nih.gov However, without direct studies, the specific activity of this compound on these enzymes remains uncharacterized.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key enzyme in the inflammatory response, primarily regulating the production of tumor necrosis factor-alpha (TNF-α). nih.gov As a downstream substrate of p38 MAPK, inhibiting MK-2 is considered a promising strategy for treating inflammatory diseases with a potentially better safety profile than direct p38 inhibitors. nih.govnih.gov

The thiourea scaffold is a known feature in a class of potent MK-2 inhibitors. nih.gov For example, a series of 1-(2-aminopyrazin-3-yl)methyl-2-thioureas has demonstrated potent in vitro activity against the MK-2 enzyme, with IC₅₀ values as low as 15 nM, and the ability to suppress TNF-α expression. ijmphs.com Computational studies, including 3D-QSAR and molecular docking, have been used to understand the structure-activity relationship of thiourea analogs to guide the design of more potent MK-2 inhibitors. nih.gov These studies suggest that modifications to the rings and substituent groups attached to the thiourea core are critical for enhancing inhibitory activity. nih.gov

While these findings establish the potential of thiourea-based compounds as MK-2 inhibitors, specific data detailing the inhibitory concentration or efficacy of this compound against MK-2 are not available in the reviewed literature.

Antioxidant and Anti-radical Scavenging Potential

Thiourea and its derivatives are recognized for their antioxidant properties, acting as effective scavengers of reactive oxygen species. nih.gov Dimethylthiourea, a closely related compound, is noted as a powerful scavenger of hydroxyl radicals (.OH). nih.gov The antioxidant capacity of these compounds is often evaluated through various assays, including their ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).

The mechanism of action involves the donation of a hydrogen atom from the thiourea moiety to neutralize free radicals. nih.gov However, it is also noted that thiourea and its derivatives can react with other oxidants, such as hypochlorous acid (HOCl), which is produced by neutrophils. nih.gov This broad reactivity underscores its potential protective effects against oxidative damage. While the general class of thiourea derivatives shows promise, specific quantitative data on the antioxidant and radical scavenging potential of this compound, such as IC₅₀ values from DPPH or ABTS assays, are not specified in the available research.

Antimicrobial Efficacy (Antibacterial, Antifungal)

The thiourea functional group is a component of various compounds designed for antimicrobial applications. nih.govnih.gov Thiourea derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal effects. nih.govnih.gov For instance, certain thiourea derivatives of 2-aminooxazoles have been reported to be active against a range of bacteria and fungi. nih.gov One study highlighted a thiourea derivative, referred to as TD4, which showed potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL. mdpi.com The proposed mechanism for this derivative involved the disruption of the bacterial cell wall. mdpi.com

Furthermore, the 2-(dimethylamino)ethyl moiety, which is part of the this compound structure, is found in polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). These polymers are known for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com This suggests that the dimethylamino ethyl group may contribute to the antimicrobial efficacy.

Despite the known antimicrobial activities of both the thiourea core and the dimethylamino ethyl group, detailed studies providing specific MIC values for this compound against a panel of bacterial and fungal strains are not present in the surveyed literature.

Table 1: Representative Antimicrobial Activity of a Thiourea Derivative (TD4)

Microorganism Strain Type MIC (µg/mL)
Staphylococcus aureus Methicillin-Resistant (MRSA) 2–16
Staphylococcus epidermidis - 2–16
Enterococcus faecalis - 2–16
Gram-negative bacteria - >256

Data is for the thiourea derivative TD4 and is illustrative of the potential activity of this class of compounds. mdpi.com

Antiviral Activities (e.g., HIV-1 Capsid and Cyclophilin A Inhibition)

The assembly and disassembly of the human immunodeficiency virus type 1 (HIV-1) capsid (CA) are critical steps in the viral life cycle, making them attractive targets for new antiretroviral drugs. researchgate.netresearchgate.net The host cell protein Cyclophilin A (CypA) binds to the HIV-1 capsid and is involved in regulating these processes. researchgate.netnih.gov

Research into novel anti-HIV-1 agents has included the screening of thiourea derivatives for their ability to interfere with these mechanisms. A study evaluating 52 thiourea derivatives found a correlation between their antiviral activity and their ability to inhibit both the in vitro assembly of the CA protein and the enzymatic (PPIase) activity of CypA. researchgate.net This dual-action mechanism suggests that such compounds could effectively block HIV-1 replication. In that study, three lead compounds demonstrated significant potency, with IC₅₀ values for CypA inhibition as low as 0.33 µM and corresponding low EC₅₀ values for antiviral activity (≤1.00 µM). researchgate.net

Although these findings highlight the potential of the thiourea scaffold for developing anti-HIV-1 agents targeting the capsid and Cyclophilin A, the specific compounds were not named, and no data is currently available to confirm whether this compound was among those tested or if it possesses similar antiviral properties.

Table 2: Profile of Potent Thiourea Derivatives Against HIV-1 Targets

Compound ID CA Assembly Rate (×10⁻⁵ OD/s) CypA Inhibition IC₅₀ (µM) Antiviral EC₅₀ (µM)
D4 15.78 0.45 ≤1.00
D5 18.42 0.65 ≤1.00
D6 7.97 0.33 ≤1.00

Data from a screening of 52 thiourea derivatives, specific structures not disclosed. researchgate.net

Antiprotozoal Activities (e.g., Leishmania, Plasmodium, Trypanosoma)

Protozoal diseases, including leishmaniasis, Chagas disease (caused by Trypanosoma cruzi), and malaria (caused by Plasmodium species), represent a significant global health burden, and there is a continuous search for new and more effective treatments. nih.gov Various classes of chemical compounds are being investigated for their potential to kill these parasites. For example, derivatives of dehydroabietic acid have shown potent activity against Leishmania donovani and Trypanosoma cruzi. rsc.org Similarly, certain 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives have demonstrated activity against Leishmania mexicana and Trypanosoma brucei. nih.gov

While the thiourea scaffold is explored for a wide range of biological activities, specific research detailing the efficacy of this compound against protozoan parasites such as Leishmania, Plasmodium, or Trypanosoma species is not found in the publicly available scientific literature. Therefore, its potential as an antiprotozoal agent remains to be investigated.

Advanced Applications in Chemical Sciences Excluding Clinical

Organocatalysis and Asymmetric Synthesis

Organocatalysis has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis, offering sustainable and metal-free synthetic routes. wikipedia.org Within this field, thiourea (B124793) derivatives, including (2-Dimethylamino-ethyl)-thiourea, have become workhorse catalysts, particularly in asymmetric synthesis, where the creation of specific stereoisomers is crucial. nih.govresearchgate.net

Hydrogen-Bonding Organocatalysts

The catalytic activity of this compound is rooted in its function as a hydrogen-bond donor. chemtradeasia.ae The thiourea group (-(NH)C(=S)NH-) contains two N-H protons that can form strong, non-covalent hydrogen bonds with substrates. mdpi.com This interaction, often described as a "double hydrogen-bond," effectively activates electrophilic substrates, such as those containing carbonyl groups, by increasing their electrophilicity. chemtradeasia.aemdpi.com

Unlike ureas, thioureas are more acidic and act as stronger hydrogen-bond donors, a property essential for their catalytic prowess. mdpi.comnih.gov Bifunctional thiourea catalysts, which incorporate both a hydrogen-bond donating thiourea moiety and a Brønsted base (like the dimethylamino group), can simultaneously activate both the electrophile and the nucleophile in a reaction. chemtradeasia.aemdpi.com This dual activation strategy, facilitated by the catalyst's clamp-like binding motif, provides a high degree of organization in the transition state, leading to enhanced reactivity and stereoselectivity. mdpi.commdpi.com

Stereoselective Reactions (e.g., Aldol (B89426), Michael, Mannich, Diels-Alder)

The bifunctional nature of catalysts like this compound makes them exceptionally effective in a variety of stereoselective reactions that form carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com The ability to control the three-dimensional arrangement of atoms is paramount in synthesizing complex molecules.

These catalysts have been successfully employed in several key asymmetric transformations:

Michael Reaction : This reaction involves the addition of a nucleophile (e.g., a malonate or a 1,3-dicarbonyl compound) to an α,β-unsaturated carbonyl compound (e.g., a nitroolefin). Thiourea catalysts activate the nitroolefin via hydrogen bonding, while the tertiary amine base activates the nucleophile through deprotonation, guiding the stereochemical outcome of the addition. nih.govresearchgate.net This has been applied to the total synthesis of molecules like (R)-(−)-baclofen. researchgate.net

Mannich Reaction : In the asymmetric Mannich reaction, these catalysts facilitate the addition of a nucleophile (like a silyl (B83357) ketene (B1206846) acetal (B89532) or an active methylene (B1212753) compound) to an imine. mdpi.com This provides access to chiral β-amino keto compounds, which are valuable synthetic intermediates for biologically active molecules.

Aldol Reaction : Chiral thiourea derivatives catalyze the asymmetric aldol reaction, controlling the stereoselective addition of an enolate to an aldehyde, a fundamental C-C bond-forming reaction in organic synthesis. nih.gov

Diels-Alder Reaction : While less common, thiourea-based organocatalysts have also been shown to be effective in catalyzing the Diels-Alder reaction, a powerful cycloaddition for forming six-membered rings. mdpi.com

The table below summarizes the application of such bifunctional thiourea catalysts in various asymmetric reactions, highlighting their versatility.

Reaction TypeElectrophile ExampleNucleophile ExampleCatalyst TypeTypical Outcome
Michael Addition NitroolefinsDiethyl malonate, 1,3-DicarbonylsBifunctional Amine-ThioureaHigh yield and enantioselectivity (up to 94% ee) researchgate.net
Mannich Reaction N-Boc-imines, AldiminesSilyl ketene acetals, β-keto estersBifunctional Amine-ThioureaExcellent yield and stereoselectivities (up to 99% ee) mdpi.com
Aldol Reaction AldehydesKetones, EnolatesBifunctional Amine-ThioureaGood yields and enantioselectivities nih.gov
[3+2] Annulation Isothiocyanato-indanonesBarbiturate-based olefinsBifunctional ThioureaExcellent yields and stereoselectivities (>99% ee)

Mechanistic Investigations in Organocatalysis

Understanding the precise mechanism of catalysis is key to designing more efficient and selective catalysts. Detailed mechanistic studies on thiourea-based organocatalysts have been conducted using a combination of experimental and computational methods. mdpi.com

Kinetic experiments, spectroscopic analyses (such as mid-infrared spectroscopy), and Density Functional Theory (DFT) calculations have provided deep insights into the catalyst's mode of action. mdpi.commdpi.com DFT studies of the Michael addition have shown that both the nucleophile and the electrophile are coordinated to the catalyst via multiple hydrogen bonds. researchgate.net The tertiary amine facilitates the deprotonation of the nucleophile, creating an ion pair that is stabilized by an extensive network of H-bonds with the thiourea unit. researchgate.net

Spectroscopic studies have been used to determine the precise geometry of the catalyst-substrate complex, confirming the hydrogen bonds involved and solving long-standing questions about the catalyst's conformation during the reaction. mdpi.com These investigations have confirmed that the bifunctional activation, where the thiourea moiety activates the electrophile and the amine base activates the nucleophile, is the preferred pathway for achieving high levels of stereoselectivity. mdpi.commdpi.com

Material Science Applications

The chemical reactivity and structural features of thiourea derivatives also lend themselves to applications in material science.

Polymerization Initiators

This compound and related structures have found application in polymerization systems. A patented initiator system for curing dental compositions, particularly resin-modified glass ionomers in aqueous environments, utilizes a "polymerizable thiourea component". This component consists of a thiourea moiety attached to a polymerizable (meth)acrylate group via an alkyl spacer. In this system, the thiourea derivative acts as a reducing agent in a redox-initiator system, often paired with an oxidizing agent like a hydroperoxide and a transition metal component. The inclusion of the (meth)acrylate group allows the thiourea component to be co-polymerized and integrated into the final polymer network, enhancing the properties of the cured material.

Textile Auxiliaries

Thiourea as a class of compounds plays a significant role in the textile industry. mdpi.commdpi.com Specifically, thiourea is a precursor to thiourea dioxide, a stable and effective reducing agent used in textile processing. wikipedia.org Thiourea dioxide is a favored alternative to sodium hydrosulfite for the reduction or "vatting" of sulfur and vat dyes, which are commonly used on cellulosic fibers like cotton. chemtradeasia.aemdpi.com Its advantages include greater stability, improved dyeing efficiency, better color fastness, and a more environmentally friendly profile compared to traditional agents. mdpi.com While the general class of thioureas is used, specific data on the direct application of this compound as a textile auxiliary is not prominently documented.

Chelation and Anion Binding/Molecular Recognition

The strong hydrogen-bond donating ability of the thiourea moiety makes it an excellent functional group for the field of supramolecular chemistry, specifically in molecular recognition and anion binding. nih.gov Thiourea-based receptors can selectively bind and sense anionic species.

The two N-H protons of the thiourea group can form strong, directional hydrogen bonds with anions, effectively "chelating" them. The binding affinity and selectivity can be tuned by modifying the substituents on the thiourea nitrogen atoms. Studies on thiourea-based receptors have demonstrated high affinity for basic anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃CO₂⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻).

The binding events can be monitored through various analytical techniques. For instance, ¹H NMR spectroscopy can show a downfield shift of the thiourea N-H proton signals upon anion binding, while UV-Vis spectroscopy can detect colorimetric changes in the receptor, allowing for visual detection of the target anion. This principle is also the foundation for developing molecularly imprinted polymers (MIPs) for molecular recognition. For example, polymers synthesized using the structurally related 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) have shown the ability to selectively recognize and bind target molecules.

AnionBinding Affinity (log K₁) with a Thiourea ReceptorDetection Method
Fluoride (F⁻) 5.98UV-Vis, ¹H NMR
Acetate (CH₃CO₂⁻) High AffinityUV-Vis, ¹H NMR
Dihydrogen Phosphate (H₂PO₄⁻) High AffinityUV-Vis, ¹H NMR
Chloride (Cl⁻) Moderate AffinityUV-Vis, ¹H NMR
Data based on a representative 4-nitrophenyl thiourea receptor in DMSO solvent.

Analytical Chemistry Applications

In analytical chemistry, methods are required for the sensitive and accurate quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and various methods have been developed for the detection of thiourea and its derivatives.

HPLC Detection

Reversed-phase HPLC is commonly used for the analysis of thiourea compounds. A typical method involves a C18 stationary phase column with a simple mobile phase, which can be as straightforward as doubly distilled water. Detection is often achieved using a UV detector set at a wavelength where thiourea absorbs, such as 236 nm. Such methods can achieve low detection limits, in the range of micrograms per liter (µg/L).

For more complex samples or when higher sensitivity and specificity are required, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). A nano-LC-MS/MS method has been developed for quantifying thiourea derivatives in biological matrices like plasma and tissue. This approach uses a C18 column and a triple-quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific parent-to-daughter ion transitions. These validated methods are crucial for studying the pharmacokinetics and distribution of thiourea-based compounds.

Analytical TechniqueColumnMobile Phase ExampleDetectionApplication
HPLC-UV C18-bonded silicaDoubly distilled waterUV at 236 nmDetermination in industrial and natural water samples
HPLC-DAD C180.01M phosphate bufferDiode-Array at 231 nmDetermination of ethylene (B1197577) thiourea in urine
nLC-MS/MS C18Water-MethanolESI-MS/MS (MRM)Quantification of thiourea derivatives in plasma and tissue

Future Research Directions and Challenges

Development of Novel Synthetic Routes and Methodologies

The future development of (2-Dimethylamino-ethyl)-thiourea and its analogs hinges on the creation of more efficient, sustainable, and diverse synthetic strategies. Traditional methods for synthesizing thioureas often involve the reaction of an amine with an isothiocyanate. For this compound, this would typically involve reacting N,N-dimethylethylenediamine with a suitable isothiocyanate source.

Future research will likely focus on several key areas to improve upon existing methods:

Green Chemistry Approaches: A significant challenge is to develop syntheses that minimize environmental impact. This includes using greener solvents like water or employing solventless reaction conditions. Catalyst-free methods, potentially utilizing microwave or sunlight irradiation, are promising avenues for creating symmetrical and unsymmetrical thiourea (B124793) derivatives.

Flow Chemistry: Multicomponent reactions performed under continuous-flow conditions offer enhanced safety, scalability, and purification efficiency. biointerfaceresearch.com Developing flow-based syntheses for this compound could streamline its production and modification, allowing for the rapid generation of derivative libraries. biointerfaceresearch.com

Novel Reagents and Intermediates: Exploration of alternative reagents to toxic isothiocyanates or carbon disulfide is a critical goal. This could involve using elemental sulfur in combination with isocyanides and amines or developing novel thioacylating agents that are more stable and easier to handle.

Table 1: Comparison of Synthetic Methodologies for Thiourea Derivatives
MethodologyKey FeaturesPotential Advantages for this compoundReferences
Conventional Batch Synthesis (Isothiocyanate Route)Reaction of N,N-dimethylethylenediamine with an isothiocyanate in an organic solvent.Well-established, versatile for creating unsymmetrical derivatives.General Organic Chemistry Principles
Green Synthesis (e.g., "On-Water")Uses water as a solvent, often catalyst-free, may use microwave or solar energy.Reduced environmental impact, simplified product isolation, avoidance of toxic solvents. biointerfaceresearch.com
Continuous-Flow ChemistryReagents are pumped through a reactor; allows for precise control of reaction conditions.Improved safety, scalability, rapid reaction times, and often requires minimal purification. biointerfaceresearch.com
Multicomponent ReactionsThree or more reactants combine in a single step to form the product.High atom economy, reduced number of synthetic steps, rapid access to molecular diversity. biointerfaceresearch.com

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel thiourea derivatives. For this compound, in silico methods can predict its properties, guide synthetic efforts, and elucidate its interactions with biological targets, saving significant time and resources.

Future research should leverage the following computational strategies:

Density Functional Theory (DFT): DFT calculations are crucial for understanding the fundamental electronic structure of this compound. These studies can predict molecular geometry, bond energies, and vibrational frequencies, which can be correlated with experimental spectroscopic data. Furthermore, DFT can elucidate quantum chemical parameters like hardness, softness, and electronegativity, which have been shown to correlate with the biological activity of thiourea compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is essential for establishing a mathematical correlation between the chemical structure of thiourea derivatives and their biological activity. By analyzing parameters such as lipophilicity (LogP), steric effects, and electronic properties, QSAR models can predict the activity of newly designed analogs of this compound before they are synthesized. This allows for the rational design of compounds with enhanced potency.

Molecular Docking and Dynamics: These techniques are vital for predicting and analyzing the binding of this compound derivatives to specific biological targets, such as enzyme active sites or receptor pockets. Molecular docking can predict the preferred binding orientation and affinity, while molecular dynamics simulations can reveal the stability of the ligand-protein complex over time. These studies are instrumental in understanding the mechanism of action at a molecular level.

Table 2: Application of Computational Methods in Thiourea Research
Computational MethodPrimary ApplicationPotential Insights for this compoundReferences
Density Functional Theory (DFT)Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and quantum chemical parameters.Predicting reactivity, stability, and correlating electronic properties with biological activity.General Computational Chemistry Literature
Quantitative Structure-Activity Relationship (QSAR)Correlating physicochemical properties with biological activity to build predictive models.Guiding the design of derivatives with improved potency and bioavailability.General Medicinal Chemistry Literature
Molecular DockingPredicting the binding orientation and affinity of a molecule to a biological target.Identifying potential protein targets and elucidating key binding interactions.General Drug Design Literature
Molecular Dynamics (MD) SimulationSimulating the movement and interaction of atoms and molecules over time.Assessing the stability of the ligand-target complex and understanding conformational changes upon binding.General Computational Biology Literature

Discovery of New Biological Targets and Elucidation of Mechanisms of Action

Thiourea derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. A significant future direction for this compound is the systematic discovery of its specific biological targets and the detailed elucidation of its mechanisms of action. The presence of the N,N-dimethylaminoethyl side chain, which is found in many pharmacologically active compounds, suggests a high potential for significant biological effects.

Key research avenues include:

High-Throughput Screening: Screening this compound and a library of its derivatives against large panels of enzymes, receptors, and cancer cell lines can rapidly identify potential biological activities.

Enzyme Inhibition Assays: Based on the known activities of other thioureas, key enzyme families to investigate include kinases, carbonic anhydrases, urease, and cholinesterases. Determining the inhibitory concentrations (e.g., IC50 values) and the type of inhibition (e.g., competitive, non-competitive) will be crucial.

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies are required. This involves investigating how the compound interacts with the target to modulate its function, which could involve disrupting protein-protein interactions, chelating essential metal ions, or inducing apoptosis in cancer cells through specific signaling pathways. For instance, the thiourea moiety is known to interact with zinc ions in the active sites of enzymes like carbonic anhydrase.

Table 3: Known Biological Targets of Various Thiourea Derivatives
Biological Target ClassSpecific ExamplesPotential Therapeutic AreaReferences
Protein KinasesVEGFR2, B-RAF, HER2AnticancerGeneral Cancer Research Literature
Carbonic AnhydraseshCA I, II, IX, XIIAnticancer, DiureticGeneral Enzyme Inhibition Literature
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's DiseaseGeneral Neuroscience Literature
Bacterial EnzymesUrease, DNA GyraseAntibacterialGeneral Microbiology Literature

Exploration of Novel Catalytic Applications and Systems

The structural features of this compound, specifically the combination of a hydrogen-bond-donating thiourea group and a Brønsted basic tertiary amine, make it an ideal candidate for a bifunctional organocatalyst. Such catalysts can simultaneously activate both the electrophile (via hydrogen bonding) and the nucleophile (via deprotonation), leading to highly efficient and stereoselective reactions.

Future research in this area should focus on:

Asymmetric Synthesis: Designing chiral versions of this compound and applying them to a range of asymmetric transformations is a highly promising direction. Key reactions to explore include Michael additions, Mannich reactions, aldol (B89426) reactions, and hydrophosphonylations. The goal is to achieve high yields and excellent enantioselectivities.

Metal Complex Catalysis: The thiourea and amine moieties can act as ligands to coordinate with various metal centers (e.g., nickel, copper, palladium). These novel metal complexes could exhibit unique catalytic properties for cross-coupling reactions, reductions, or oxidations.

Photoredox Catalysis: Recent studies have shown that thioureas can act as precatalysts in photoredox reactions, generating catalytic electron-donor species under light irradiation. Investigating the potential of this compound in such electron donor-acceptor complex systems could open up new synthetic pathways.

Table 4: Reactions Catalyzed by Bifunctional Amine-Thiourea Organocatalysts
Reaction TypeDescriptionPotential ApplicationReferences
Michael AdditionAddition of a nucleophile to an α,β-unsaturated carbonyl compound.Formation of carbon-carbon bonds for complex molecule synthesis.General Organic Catalysis Literature
Mannich ReactionAminoalkylation of an acidic proton located alpha to a carbonyl group.Synthesis of β-amino carbonyl compounds, precursors to many pharmaceuticals.General Organic Catalysis Literature
Strecker ReactionSynthesis of α-amino cyanides, which can be hydrolyzed to amino acids.Asymmetric synthesis of non-natural amino acids.General Organic Catalysis Literature
HydrophosphonylationAddition of a P-H bond across a C=N or C=O double bond.Synthesis of optically active α-amino phosphonates.General Organic Catalysis Literature

Design of Multifunctional Thiourea Derivatives for Synergistic Effects

A major trend in modern drug design is the concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule. This strategy aims to create multifunctional compounds that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects, reduced drug resistance, and improved efficacy. The this compound scaffold is an excellent starting point for creating such hybrid molecules.

Promising future design strategies include:

Hybrid Anticancer Agents: Combining the this compound moiety with known anticancer pharmacophores (e.g., quinazoline, pyrimidine, benzothiazole) could lead to dual-action agents. For example, a hybrid molecule might simultaneously inhibit a key protein kinase and disrupt microtubule formation, attacking cancer cells through two distinct mechanisms.

Dual-Action Neuroprotective Agents: For neurodegenerative diseases like Alzheimer's, a multifunctional agent could be designed to both inhibit cholinesterase enzymes and chelate excess metal ions (like copper or zinc) that contribute to oxidative stress in the brain. The thiourea and amine groups are both capable of metal coordination.

Antimicrobial Hybrids: Fusing the thiourea scaffold with moieties known to have antimicrobial properties could overcome drug resistance. Such a hybrid might inhibit a crucial bacterial enzyme while also disrupting the bacterial cell membrane.

Table 5: Examples of Hybrid Molecules Incorporating a Thiourea Scaffold
Hybrid ScaffoldCombined PharmacophoresPotential Synergistic EffectReferences
Thiourea-PyrimidineThiourea + 4,6-DiarylpyrimidineDual inhibition of carbonic anhydrases and cancer cell proliferation.General Medicinal Chemistry Literature
Thiourea-NaphthoquinoneThiourea + Dapsone-NaphthoquinoneCombined anticancer and antimicrobial activity.General Medicinal Chemistry Literature
Thiourea-ThiazoleThiourea + 2-AminothiazoleMulti-target agents for Alzheimer's disease (e.g., cholinesterase inhibition and antioxidant activity).General Medicinal Chemistry Literature

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2-Dimethylamino-ethyl)-thiourea and validating its purity?

  • Methodology : Synthesis typically involves reacting 2-dimethylaminoethylamine with thiourea or its derivatives under controlled conditions. Elemental microanalysis (e.g., %C, %H, %N) is critical for validating stoichiometric purity, complemented by FT-IR spectroscopy to confirm functional groups (e.g., ν(N–H) at ~3179 cm⁻¹ and ν(C=S) at ~1190 cm⁻¹) . Chromatographic techniques (HPLC, TLC) can further assess impurities.
  • Key Data : Microanalysis deviations >0.3% suggest incomplete reactions or side products .

Q. How can solubility and stability of this compound be experimentally determined for aqueous-based studies?

  • Methodology : Conduct solubility tests in water, polar solvents (e.g., methanol, DMSO), and non-polar solvents (e.g., hexane) using gravimetric or UV-Vis methods. Stability under varying pH (2–12) and temperatures (4–60°C) should be assessed via accelerated degradation studies monitored by HPLC .
  • Key Data : Thiourea derivatives generally exhibit higher solubility in polar protic solvents (~20–50 g/L in water at 25°C) but degrade in acidic/alkaline conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodology : Use FT-IR to identify thiourea-specific bands (e.g., C=S stretch at 1190 cm⁻¹) and NMR (¹H/¹³C) to resolve dimethylamino and ethyl-thiourea moieties. Mass spectrometry (ESI-MS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the decomposition kinetics of this compound vary under oxidative conditions, and what are the implications for experimental design?

  • Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled oxygen atmospheres can determine decomposition activation energy (E) and Gibbs free energy (ΔG‡). Kinetic modeling using the Johnson-Mehl-Avrami equation (e.g., n = 2–3.43) reveals reaction mechanisms (e.g., nucleation vs. diffusion-controlled) .
  • Key Data : Apparent activation energy for thiourea decomposition ranges 120–180 kJ/mol, with entropy changes (ΔS‡) indicating transition state complexity .

Q. What mechanistic role does this compound play in gold leaching processes, and how can reagent efficiency be optimized?

  • Methodology : Electrochemical studies (cyclic voltammetry) and leaching experiments with Au foil/ore quantify dissolution rates. Optimize parameters: pH (1–2), [Fe³⁺] (0.1–0.5 M), and thiourea concentration (0.1–0.3 M). Ferric sulfate-thiocyanate-thiourea mixtures reduce thiourea consumption by 30–50% while maintaining leaching efficiency .
  • Key Data : Thiourea achieves gold dissolution rates >90% in 2–4 hours but requires ~5x higher molarity than cyanide .

Q. How can computational models predict the antioxidant activity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate H-atom transfer (HAT) and single electron transfer (SET) mechanisms. Correlate frontier molecular orbitals (HOMO-LUMO gap) and bond dissociation enthalpy (BDE) with experimental DPPH/ABTS radical scavenging assays .
  • Key Data : Derivatives with electron-donating groups (e.g., –N(CH₃)₂) show enhanced radical quenching (IC₅₀ < 50 μM) due to lower BDE (~70 kcal/mol) .

Q. What strategies mitigate environmental risks when using this compound in water treatment applications?

  • Methodology : Assess ecotoxicity via Daphnia magna or algae bioassays (EC₅₀ values). Integrate polymer flocculants (e.g., polyethylenimine) to enhance selective phosphate sorption (43% removal) while minimizing thiourea leaching. Monitor degradation byproducts via LC-MS/MS .
  • Key Data : Thiourea exhibits moderate toxicity (LC₅₀ ~100 mg/L for fish) and requires post-treatment adsorption (e.g., activated carbon) .

Data Contradiction Analysis

Q. Discrepancies in reported thiourea decomposition pathways: How to reconcile conflicting mechanistic studies?

  • Analysis : Conflicting FT-IR data on decomposition products (e.g., NH₃ vs. HCN) may arise from temperature-dependent pathways. Below 200°C, NH₃ and CS₂ dominate; above 250°C, HCN and sulfur oxides form. Validate via in situ FT-IR coupled with TGA .

Q. Divergent antioxidant efficacy in thiourea derivatives: Are structure-activity relationships consistent across studies?

  • Analysis : Variations in assay conditions (e.g., solvent polarity, radical concentration) affect results. Standardize protocols (e.g., DPPH in ethanol, 517 nm absorbance) and cross-validate with multiple assays (ORAC, FRAP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.